4-(2-Ethyl-1H-imidazol-1-YL)-3-fluorobenzaldehyde
Description
4-(2-Ethyl-1H-imidazol-1-YL)-3-fluorobenzaldehyde is a heterocyclic aromatic compound featuring a benzaldehyde core substituted at the 3-position with fluorine and at the 4-position with a 2-ethylimidazole group. The aldehyde functional group renders it reactive, making it a versatile intermediate in organic synthesis, particularly for constructing pharmaceuticals or bioactive molecules. The fluorine atom enhances electronic properties and metabolic stability, while the ethyl group on the imidazole ring may modulate lipophilicity and steric effects .
Properties
Molecular Formula |
C12H11FN2O |
|---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
4-(2-ethylimidazol-1-yl)-3-fluorobenzaldehyde |
InChI |
InChI=1S/C12H11FN2O/c1-2-12-14-5-6-15(12)11-4-3-9(8-16)7-10(11)13/h3-8H,2H2,1H3 |
InChI Key |
RXOSOBBNZFRBJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1C2=C(C=C(C=C2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluorobenzaldehyde typically involves the formation of the imidazole ring followed by the introduction of the fluorobenzaldehyde group. One common method is the condensation of glyoxal and ammonia to form the imidazole ring, followed by alkylation with ethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-1H-imidazol-1-YL)-3-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluorobenzoic acid.
Reduction: 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "4-(2-Ethyl-1H-imidazol-1-yl)-3-fluorobenzaldehyde":
Role of Imidazole Derivatives:
- Imidazole rings can enhance water solubility and have antibacterial and anti-inflammatory contributions .
Research on Similar Compounds:
- Synthesis and Reactions: A study involved reacting p-fluorobenzaldehyde and imidazole to obtain a 4-(1H-imidazol-1-yl)benzaldehyde intermediate .
- Benzimidazoles as GABA-A Receptor Modulators: Research has identified 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as positive allosteric modulators (PAMs) of the GABA-A receptor with improved metabolic stability . These compounds may mimic the selectivity of imidazo[1,2-a]pyridine towards the α1/γ2 interface within the α1β2γ2 GABA-A receptor .
- Structural Modifications: Molecular editing with fluorine around the phenyl ring has been explored . The 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole may be a suitable scaffold for molecular recognition with the GABA-A receptor at the α1/γ2 interface .
- Metabolic Stability: 1H-benzo[d]imidazole probes displayed higher metabolic stability compared to alpidem . For example, the 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative remained unmetabolized at 90% after 120 minutes of incubation .
Specific Compounds Mentioned:
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluorobenzaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The fluorobenzaldehyde moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Functional Group Impact
The compound’s structural analogs are primarily derived from benzimidazole or benzaldehyde frameworks. Key comparisons include:
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f)
- Substituents : These derivatives feature a benzodioxole group, a fluorine atom, and substituted phenyl rings.
- Synthesis : Prepared via condensation of aldehydes with diamine precursors under nitrogen, using sodium metabisulfite as a catalyst .
- Key Differences: Unlike the target compound, these lack an aldehyde group and instead incorporate a benzodioxole moiety.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-cyano-3-fluorobenzamide (38)
- Substituents: Contains a benzimidazole-linked benzyl group, a cyano substituent, and a fluorobenzamide backbone.
- Synthesis: Synthesized via amide coupling between a benzimidazole intermediate and 4-cyano-3-fluorobenzoic acid .
- Key Differences: The cyano group and amide linkage enhance polarity compared to the aldehyde in the target compound. This derivative is optimized for indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, suggesting the target compound could serve as a precursor for such bioactive molecules .
Physicochemical and Reactivity Comparison
- Aldehyde Reactivity : The aldehyde group in the target compound enables facile Schiff base formation or nucleophilic additions, critical for generating imine-linked conjugates or heterocycles. This contrasts with the stable amide or benzodioxole groups in analogs .
- Fluorine Effects : All three compounds leverage fluorine’s electronegativity to enhance binding affinity and metabolic resistance.
Research Findings and Trends
- Imidazole vs.
- Drug Design Implications : Fluorine and imidazole/benzimidazole motifs are prevalent in kinase inhibitors and enzyme-targeting drugs, suggesting the target compound’s utility in medicinal chemistry pipelines .
Biological Activity
4-(2-Ethyl-1H-imidazol-1-YL)-3-fluorobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structure and Composition
The compound features an imidazole ring substituted with an ethyl group and a fluorobenzaldehyde moiety. Its molecular formula is with a molecular weight of approximately 218.23 g/mol. The IUPAC name is 4-(1-ethylimidazol-2-yl)-3-fluorobenzaldehyde.
Synthesis
The synthesis of 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluorobenzaldehyde typically involves:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of the fluorobenzaldehyde group via nucleophilic substitution or condensation reactions.
Antimicrobial Properties
Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown promising results against various fungal strains, suggesting that 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluorobenzaldehyde may possess similar properties .
Anticancer Activity
Case Study: Cytotoxicity Against Tumor Cell Lines
A study evaluated the cytotoxic effects of related imidazole compounds against hematologic tumor cell lines (HEL, K-562, and HL-60). The derivatives exhibited IC50 values ranging from 0.70 to 3.30 µM, indicating potent anticancer activity . While specific data on 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluorobenzaldehyde is limited, its structural similarities suggest potential effectiveness.
The biological activity of imidazole compounds typically involves:
- Enzyme Inhibition : Interaction with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : Acting as positive allosteric modulators at GABA-A receptors, which could enhance neurotransmission and provide neuroprotective effects .
Comparative Analysis
| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 4-(2-Ethyl-1H-imidazol-1-YL)-3-fluorobenzaldehyde | C12H11FN2O | TBD | Antimicrobial, Anticancer (potential) |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | C13H10F N2 | 0.70 - 3.30 | Anticancer |
| 4-(1-Methyl-1H-imidazol-2-yl)benzaldehyde | C11H10N2O | TBD | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
